6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide
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Overview
Description
6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is a chemical compound with a unique structure that makes it valuable in various fields of scientific research. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired amide . The reaction conditions are mild and metal-free, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halides, amines, and other nucleophiles in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects. For example, it may inhibit certain kinases or other signaling molecules, thereby modulating cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and exhibit comparable biological activities.
Pyridazinone derivatives: These compounds also contain a pyridazine ring and are known for their diverse pharmacological properties.
Uniqueness
6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyridazine ring enhances its reactivity and potential for various applications in research and industry.
Properties
IUPAC Name |
6-methoxy-N-pyridin-2-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-6-5-8(14-15-10)11(16)13-9-4-2-3-7-12-9/h2-7H,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEZBOSYXSYCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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